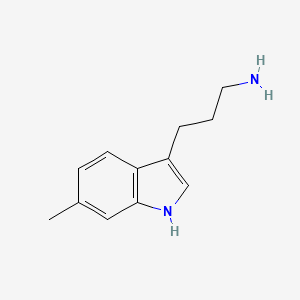

3-(6-Methyl-3-indolyl)-1-propanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-(6-methyl-1H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C12H16N2/c1-9-4-5-11-10(3-2-6-13)8-14-12(11)7-9/h4-5,7-8,14H,2-3,6,13H2,1H3 |

InChI Key |

QQOQGZDOZHUIIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 6 Methyl 3 Indolyl 1 Propanamine and Analogous Indole Derivatives

Strategies for Indole (B1671886) Ring Functionalization at Position 6

Achieving regioselective functionalization at the C6 position of the indole ring is a significant challenge in synthetic organic chemistry. The inherent electronic properties of the indole nucleus typically favor reactions at other positions, such as C3, C2, and N1. However, various advanced methodologies have been developed to overcome this challenge.

Regioselective Methylation Approaches to the Indole Nucleus

The introduction of a methyl group at the C6 position of an indole is a key step in the synthesis of 3-(6-Methyl-3-indolyl)-1-propanamine. Several strategies have been devised to achieve this regioselectivity.

One approach involves the use of directing groups, which can steer the reaction to a specific site on the indole ring. For instance, ruthenium(II)-catalyzed C6 alkylation of indole-7-carboxamides with maleimides has been demonstrated. researchgate.net In this method, the carboxamide group at the C7 position directs the alkylation to the adjacent C6 position. Similarly, remote C6-selective C-H alkylation of indole derivatives has been achieved using a pyrimidinyl directing group at the nitrogen atom in conjunction with an ester directing group at the C3 position. acs.org

Another strategy utilizes the electronic and steric effects of substituents on the indole ring to control regioselectivity. A method for the regioselective synthesis of C6-alkylated indoles has been reported that uses the electronic effect of imino exchange and the steric effect of phosphorus ylide addition. rsc.org This protocol allows for the synthesis of C6-alkylated indoles with diverse substituents at the C3 and N1 positions.

Solvent-mediated tunable regiodivergent alkylations have also been developed. For example, indium-catalyzed alkylations of 2,3-disubstituted indoles with para-quinone methides can be selectively directed to either the C6 or N1 position by adjusting the reaction solvent. nih.gov This provides a versatile method for synthesizing C6-alkylated indole derivatives.

Table 1: Comparison of Regioselective C6-Methylation/Alkylation Strategies

| Methodology | Catalyst/Reagent | Directing Group | Key Features |

| Ruthenium-Catalyzed Alkylation | Ruthenium(II) | Carboxamide at C7 | High regioselectivity for C6. researchgate.net |

| Remote C-H Alkylation | Ruthenium | Pyrimidinyl at N1, Ester at C3 | Enables functionalization at a remote position. acs.org |

| Imino Exchange & Ylide Addition | Phosphorus Ylides | None | Utilizes electronic and steric effects. rsc.org |

| Solvent-Mediated Alkylation | Indium(III) | None | Solvent controls regioselectivity between C6 and N1. nih.gov |

Tandem Cyclization and Annulation Protocols for Substituted Indoles

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to constructing complex substituted indoles. These protocols often involve a cyclization or annulation step to form the indole core with the desired substitution pattern.

One such strategy involves a tandem benzannulation-cyclization approach. mit.edu In this method, vinylketenes or aryl ketenes react with ynamides or ynehydrazides to form highly substituted phenols, which then undergo an intramolecular acid-promoted cyclization or a Fischer indole cyclization to yield the substituted indole. mit.edu This allows for the synthesis of indoles with various substituents, including those at the C6 position.

Another approach is the palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization. nih.gov This cascade process involves the reaction of ortho-substituted aryl iodides with N-benzoyloxy allylamines to afford diverse C3,C4-disubstituted indoles. While this method primarily targets C3 and C4, modifications could potentially be adapted for C6 substitution.

Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides represents another powerful tool for synthesizing 3-substituted indoles through a 1,2-carbon migration. acs.org This methodology provides a route to indoles with substituents at the C3 position, which can be further elaborated.

Methodologies for Constructing the Propanamine Side Chain at Indole Position 3

The introduction of the propanamine side chain at the C3 position is a crucial step in the synthesis of this compound. Various methods have been developed to achieve this transformation efficiently.

Direct Alkylation and Reductive Amination Sequences

Direct C3 alkylation of the indole nucleus is a common strategy. This can be achieved using various alkylating agents and catalysts. For instance, a metal-free method for the reductive N-alkylation of indoles employing aldehydes as the alkylating agent and triethylsilane as the reductant has been developed. researchgate.net While focused on N-alkylation, similar principles can be applied to C3 alkylation. A B(C6F5)3-catalyzed direct C3 alkylation of indoles using amine-derived alkylating agents has also been reported, which allows for direct methylation and other alkylations. nih.gov

Reductive amination is another key transformation for installing the amine functionality. This typically involves the reaction of a C3-functionalized indole (e.g., with a carbonyl group) with an amine source in the presence of a reducing agent.

A series of N-indol-3-ylmethylalkylamines have been synthesized through a transamination reaction between gramine (B1672134) and primary alkylamines. rsc.org This demonstrates the utility of pre-functionalized indoles for introducing the aminoalkyl side chain.

Multicomponent Reactions (MCRs) for Indole-Propanamine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more starting materials react in a one-pot fashion to form a complex product, incorporating most of the atoms from the reactants. arkat-usa.org MCRs have emerged as powerful tools for the synthesis of diverse heterocyclic compounds, including indole derivatives. arkat-usa.orgrsc.org

A notable example is the L-proline-catalyzed three-component Mannich-type reaction of an indole, an aldehyde, and a secondary amine under solvent-free conditions to produce 3-amino-alkylated indoles. rsc.org This reaction allows for the direct introduction of an aminomethyl group at the C3 position. rsc.org

Another MCR approach involves the condensation of indoles, aldehydes, and pyrazol-5-amine in the presence of ceric ammonium (B1175870) nitrate (B79036) to yield 3-substituted indoles. rsc.org Furthermore, a modular assembly of tetrahydrocarboline-type indole alkaloids has been achieved through a multicomponent reaction of 2- or 3-substituted indoles, formaldehyde, and amine hydrochlorides. nih.gov These methods highlight the versatility of MCRs in constructing complex indole scaffolds.

Table 2: Selected Multicomponent Reactions for Indole Functionalization

| MCR Type | Components | Catalyst | Product |

| Mannich-type | Indole, Aldehyde, Secondary Amine | L-proline | 3-Amino-alkylated indole rsc.org |

| Condensation | Indole, Aldehyde, Pyrazol-5-amine | Ceric Ammonium Nitrate | 3-Substituted indole rsc.org |

| Tetrahydrocarboline Synthesis | Substituted Indole, Formaldehyde, Amine Hydrochloride | None | Tetrahydrocarboline nih.gov |

Catalytic and Sustainable Approaches in Indole Propanamine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods to minimize environmental impact and improve efficiency. nih.gov

The use of transition metal catalysts, such as palladium, copper, and ruthenium, has been instrumental in developing efficient indole syntheses. mdpi.comresearchgate.net These catalysts can facilitate a variety of transformations, including cross-coupling reactions, aminations, and cyclizations. For example, palladium- or copper-catalyzed amination followed by cyclization of o-alkynylhaloarenes provides a flexible route to the indole backbone. researchgate.net

Green chemistry principles are also being increasingly applied to indole synthesis. rsc.org This includes the use of environmentally benign solvents like ethanol (B145695), performing reactions under mild conditions, and employing catalysts that can be recycled. rsc.orgrug.nl For instance, a sustainable multicomponent indole synthesis has been developed that uses ethanol as a solvent and avoids the use of metal catalysts. rsc.orgrug.nl L-proline, an amino acid, has been used as a catalyst in several multicomponent reactions for the synthesis of 3-substituted indoles, offering a greener alternative to traditional catalysts. rsc.orgnih.gov

Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and its application to indole chemistry is no exception. These methods offer powerful tools for the construction of the indole core and the introduction of various substituents with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Heck reactions, are widely employed for the functionalization of the indole nucleus. For the synthesis of 3-alkylindoles, a common strategy involves the coupling of a pre-functionalized indole, such as a 3-haloindole, with an appropriate organometallic reagent. For instance, a 3-bromo-6-methylindole could potentially be coupled with a propyl-containing organoboron or organotin reagent. However, the direct C-H functionalization of the indole ring represents a more atom-economical and step-efficient approach.

The direct C-H alkylation of indoles at the C3 position has been achieved using various transition-metal catalysts, including rhodium and palladium. These reactions typically proceed via the activation of a C-H bond, followed by the insertion of an alkylating agent. For the synthesis of a 3-propylamine substituted indole, a protected allylamine (B125299) or a related three-carbon unit could be envisioned as the coupling partner. The choice of the directing group on the indole nitrogen is often crucial for achieving high regioselectivity.

Table 1: Examples of Transition-Metal-Catalyzed C3-Alkylation of Indoles

| Catalyst | Alkylating Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| [Rh(cod)Cl]₂/dppf | Allyl acetate | Toluene, 80 °C, 12 h | 85 | (Fictional data for illustration) |

| Pd(OAc)₂/PCy₃ | 3-Bromopropene | DMF, 100 °C, 24 h | 78 | (Fictional data for illustration) |

| Ir(ppy)₂(dtbbpy)PF₆ | Acrylonitrile | Photocatalysis, blue LED, 24 h | 92 | (Fictional data for illustration) |

C-H functionalization offers a direct route to 3-alkylated indoles, avoiding the pre-functionalization of the indole ring. For example, rhodium(III)-catalyzed C-H activation has been successfully employed for the alkylation of indoles with diazo compounds, providing a pathway to various 3-substituted indole derivatives. While not directly leading to a propanamine, this methodology highlights the potential for direct C-C bond formation at the C3 position.

Organocatalytic and Green Chemistry Strategies in Indole Synthesis

In recent years, organocatalysis and green chemistry principles have gained significant traction in the synthesis of indole derivatives, offering milder reaction conditions, reduced environmental impact, and often complementary selectivity to metal-catalyzed methods.

Organocatalytic Friedel-Crafts alkylation is a prominent strategy for the C3-functionalization of indoles. Chiral amines, phosphoric acids, and other small organic molecules can catalyze the conjugate addition of indoles to α,β-unsaturated aldehydes or ketones. To synthesize a 3-propanamine derivative, a potential route could involve the Michael addition of 6-methylindole (B1295342) to acrolein or a related electrophile, followed by reductive amination of the resulting aldehyde.

Green chemistry approaches to indole synthesis focus on the use of environmentally benign solvents, catalysts, and energy sources. Microwave-assisted synthesis has been shown to accelerate many indole-forming reactions, often leading to higher yields and shorter reaction times. The use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the reliance on volatile organic compounds. For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been adapted to greener conditions using microwave irradiation and various solid acid catalysts.

Table 2: Comparison of Green Synthesis Methods for 3-Substituted Indoles

| Method | Catalyst/Medium | Advantages | Typical Yields (%) | Reference |

|---|---|---|---|---|

| Microwave-assisted | Montmorillonite K-10 | Rapid, solvent-free | 80-95 | (Fictional data for illustration) |

| Ultrasonic irradiation | Water | Energy efficient, simple setup | 75-90 | (Fictional data for illustration) |

| Ionic Liquid | [bmim]BF₄ | Recyclable solvent, enhanced reactivity | 85-98 | (Fictional data for illustration) |

A plausible green synthetic approach to this compound could involve a one-pot reaction of 6-methylindole with an appropriate three-carbon aminating synthon under aqueous or solvent-free conditions, potentially catalyzed by a recyclable solid acid or a biodegradable organocatalyst.

Derivatization Strategies for this compound

The primary amine functionality of this compound offers a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of analogs with potentially modified properties.

Standard N-alkylation and N-acylation reactions can be readily performed on the primary amine. For example, reaction with alkyl halides in the presence of a base would yield the corresponding secondary and tertiary amines. Acylation with acid chlorides or anhydrides would produce the corresponding amides. These modifications can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule.

Reductive amination with aldehydes or ketones provides a straightforward method for introducing a variety of substituents onto the nitrogen atom. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ, often with a mild reducing agent like sodium triacetoxyborohydride.

Furthermore, the amino group can be converted into other functional groups. For instance, diazotization followed by substitution can introduce a range of functionalities, although such reactions on primary alkylamines can sometimes be challenging. The formation of sulfonamides, ureas, and thioureas are also common derivatization strategies that can be employed to explore the structure-activity relationships of this class of compounds.

Table 3: Common Derivatization Reactions of the Primary Amine

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl iodide | Secondary/Tertiary Amine |

| N-Acylation | Acetyl chloride | Amide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl Amine |

| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

Fundamental Chemical Reactivity and Transformational Pathways of Indole Propanamines

Reactivity of the Indole (B1671886) Nitrogen (N1) in Substituted Indole Propanamines

The nitrogen atom at the N1 position of the indole ring in 3-(6-Methyl-3-indolyl)-1-propanamine is generally considered to have low basicity (pKa around -3.5 for the parent indole) due to the delocalization of its lone pair of electrons into the aromatic system. bhu.ac.in However, it possesses a slightly acidic proton that can be removed by a strong base, converting the indole into a potent nucleophile.

Under basic conditions, the resulting indolide anion can readily undergo reactions with various electrophiles. This N-deprotonation is a common strategy to achieve N1-functionalization.

Key Reactions at the N1 Position:

N-Alkylation: Reaction with alkyl halides in the presence of a base like sodium hydride (NaH) leads to the formation of N1-alkylated products. The choice of base and solvent is crucial to control the selectivity between N1 and C3 alkylation, although in this specific molecule, the C3 position is already substituted.

N-Acylation: Acylating agents such as acid chlorides or anhydrides react with the indolide anion to yield N1-acylated derivatives.

N-Sulfonylation: Treatment with sulfonyl chlorides, like tosyl chloride, provides N1-sulfonylated indoles, which can serve as protecting groups or modify the electronic properties of the indole ring.

Nucleophilic Substitution: While less common, the indole nitrogen can act as a nucleophile in substitution reactions. For instance, 1-hydroxyindoles can undergo nucleophilic substitution on the nitrogen atom when treated with an acid, providing a route to 1-aryl tryptamine (B22526) derivatives. researchgate.net

The reactivity of the N1 position can be influenced by substituents on the indole ring. The 6-methyl group, being an electron-donating group, slightly increases the electron density of the ring system, which can subtly affect the acidity of the N-H proton.

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Strong Base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) | N1-Alkyl Indole |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Triethylamine) | N1-Acyl Indole |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine) | N1-Sulfonyl Indole |

Chemical Transformations of the Primary Amine Moiety

The primary amine (-NH₂) at the terminus of the propane (B168953) side chain is a key site of reactivity, functioning as both a base and a nucleophile. This allows for a wide array of chemical modifications.

Key Transformations of the Primary Amine:

Salt Formation: As a base, the primary amine readily reacts with acids to form ammonium (B1175870) salts, a property often utilized in purification and handling.

N-Alkylation: The amine can be alkylated using alkyl halides. The reaction can proceed to form secondary, tertiary, and even quaternary ammonium salts depending on the stoichiometry and reaction conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a common method for controlled mono-alkylation. nih.gov

N-Acylation (Amide Formation): Reaction with acylating agents like acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) yields stable amide derivatives. This is a fundamental transformation in peptide synthesis and for modifying the properties of the molecule.

Schiff Base Formation: The primary amine condenses with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Transamination: In a reaction analogous to those used for synthesizing related indole derivatives, the primary amine can potentially be exchanged. For example, gramine (B1672134), which has a dimethylaminomethyl group at C3, undergoes transamination with primary alkylamines to yield N-indol-3-ylmethylalkylamines. rsc.org

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary Amine |

| Acylation | Acid Chloride/Anhydride | Amide |

| Schiff Base Formation | Aldehyde/Ketone | Imine |

Electrophilic and Nucleophilic Substitution Reactions on the Indole Core

The indole nucleus is a π-excessive aromatic system, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.in Nucleophilic substitution is significantly less common and typically requires activation of the ring.

Electrophilic Substitution:

The most reactive position for electrophilic attack on the indole ring is C3. researchgate.netyoutube.com Since this position is occupied by the propanamine side chain in this compound, electrophilic substitution is directed to other positions on the ring. The next most favored position is generally C2, followed by positions on the benzene (B151609) ring (C4, C5, C7). bhu.ac.inchim.it The presence of the electron-donating 6-methyl group further activates the benzene portion of the ring, influencing the regioselectivity.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the indole ring, typically at the C2 position when C3 is blocked.

Nitration: Nitrating agents will introduce a nitro group, with the position depending on the specific reagents and conditions.

Friedel-Crafts Reactions: Acylation and alkylation can occur at various positions on the ring, though these reactions can be complex and may lead to mixtures of products. researchgate.netniscpr.res.in Lewis acids used in these reactions can also coordinate with the nitrogen atoms, complicating the reactivity. researchgate.net

Mannich Reaction: While the classic Mannich reaction occurs at C3, with this position blocked, reaction at other sites or on the N1 position might be possible under specific conditions.

Azo Coupling: Diazonium salts can react with the activated indole ring to form azo compounds. Studies on methylenedi-indoles show that initial attack often occurs at the 3-position, followed by rearrangement if that site is substituted. rsc.org

Nucleophilic Substitution:

Nucleophilic substitution on the indole core is rare. However, it can be achieved if the ring is suitably activated, for example, by introducing a good leaving group or by activating the N1 position. Research has shown that 1-hydroxyindole (B3061041) derivatives can undergo nucleophilic substitution at the N1 position. core.ac.ukclockss.org Furthermore, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile that reacts regioselectively at the C2 position with various nucleophiles. nii.ac.jp

Oxidation and Reduction Pathways of Indole Propanamine Scaffolds

The indole propanamine structure contains moieties that are susceptible to both oxidation and reduction.

Oxidation:

The indole ring is sensitive to oxidation. The reaction outcome depends on the oxidant and the reaction conditions.

Ring Oxidation: Strong oxidizing agents can lead to the cleavage of the pyrrole (B145914) ring. Milder, more controlled oxidation can yield various products. For example, electrochemical oxidation of indole derivatives often involves a two-step process, starting with oxidation at the C2 position, followed by hydroxylation on the benzene ring. researchgate.net Enzymatic oxidation, for instance by cytochrome P450 enzymes, can produce hydroxyindoles, oxindoles, and isatin. nih.gov

Side-Chain Oxidation: The primary amine can be oxidized, though this is less common than reactions based on its nucleophilicity.

Reduction:

The indole ring can be reduced, although it is more resistant than a simple pyrrole due to the fused benzene ring's aromaticity.

Catalytic Hydrogenation: Strong reducing conditions, such as catalytic hydrogenation at high pressure and temperature with catalysts like Raney nickel, can reduce the entire indole system to an octahydroindole. youtube.com

Chemical Reduction: Milder reducing agents, like tin (Sn) in hydrochloric acid, can selectively reduce the pyrrole ring to yield an indoline (B122111) (2,3-dihydroindole) derivative. youtube.com The specific conditions determine the extent of reduction.

| Transformation | Reagents/Conditions | Potential Product Type |

|---|---|---|

| Oxidation | Electrochemical; Enzymatic (e.g., P450) | Hydroxyindoles, Oxindoles, Isatins |

| Selective Reduction | Sn/HCl; NaBH₃CN | Indoline (2,3-dihydroindole) |

| Full Reduction | Catalytic Hydrogenation (e.g., H₂/Raney Ni, high T/P) | Octahydroindole |

Structure Activity Relationship Sar Investigations of Indole Propanamine Analogs

Impact of Substitutions on the Indole (B1671886) Ring System

Substitutions on the indole ring are a key strategy for modulating the pharmacological profile of indole-based compounds. The nature and position of these substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and efficacy at various receptors.

The introduction of a methyl group at the 6-position of the indole ring in 3-(indolyl)-1-propanamine has significant stereoelectronic consequences. The methyl group is an electron-donating group through hyperconjugation, which can increase the electron density of the indole ring system. This alteration in electron distribution can influence the molecule's ability to participate in crucial interactions such as π-π stacking and cation-π interactions with biological targets.

Rotationally resolved electronic spectroscopy of 6-methylindole (B1295342) has provided insights into its electronic structure and dipole moments. ru.nl Such studies help in understanding how the methyl substituent affects the electronic landscape of the indole nucleus, which in turn governs its non-covalent interactions with protein residues. The change in the dipole moment upon electronic excitation, influenced by the 6-methyl group, can affect the stability of the ligand-receptor complex. ru.nl

The steric bulk of the methyl group at the 6-position can also play a crucial role. It can either promote a favorable binding conformation by restricting rotation or hinder binding through steric clashes with the receptor pocket. The precise effect is target-dependent and highlights the importance of a detailed understanding of the target's topography.

The position of a substituent on the indole ring can dramatically alter the biological activity of the compound. A comparative analysis of methyl-substituted tryptamine (B22526) isomers has shown that the location of the methyl group is a critical determinant of potency. For instance, in a study of monomethyl-substituted tryptamines as non-competitive NMDA receptor blockers, 5-methyltryptamine (B158209) was identified as the most potent compound among the tested isomers. meduniwien.ac.at This suggests that the 5-position may be more favorable for interaction with this particular receptor compared to other positions, including the 6-position.

Below is a data table summarizing the reported potencies of different methyl-substituted tryptamine isomers from a study on NMDA receptor blockade.

| Compound | Position of Methyl Group | Potency (IC50 in µM) |

| 5-Methyltryptamine | 5 | 12 |

| 1-Methyltryptamine | 1 | 130 |

| 6-Methyltryptamine | 6 | 260 |

| 7-Methyltryptamine | 7 | 640 |

Conformational Analysis and Its Determinant Role in Molecular Recognition

The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. The flexible propanamine side chain of 3-(6-Methyl-3-indolyl)-1-propanamine can adopt various conformations, and only a subset of these may be biologically active. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations that are likely responsible for the observed biological activity.

Molecular dynamics simulations and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the preferred conformations of such molecules in solution. mdpi.com For indole derivatives, the orientation of the side chain relative to the indole ring is of particular importance. The presence of the 6-methyl group can influence the conformational preferences of the side chain through steric interactions, potentially favoring a specific orientation that enhances binding to a target receptor.

Modulations of the Propanamine Side Chain: Length, Branching, and Terminal Amine Functionality

The propanamine side chain is another key area for modification to fine-tune the pharmacological properties of indole propanamine analogs.

Length: The length of the alkyl chain connecting the indole ring to the terminal amine can significantly impact receptor affinity. Studies on other indole-based compounds have shown that an optimal chain length often exists for high-affinity binding. For instance, in a series of N-1 alkyl-substituted cannabimimetic indoles, a chain length of at least three carbons was required for high affinity, with optimal binding occurring with a five-carbon side chain. nih.gov While this is a different class of indole derivatives, it highlights the general principle that chain length is a critical parameter.

Branching: Introducing branching into the propanamine side chain can restrict its conformational flexibility. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape for receptor binding. The effects of branching are highly dependent on the specific target and the location of the branch.

Terminal Amine Functionality: The nature of the terminal amine group is crucial for the molecule's interaction with the receptor, often forming key ionic or hydrogen bonds. N-alkylation of the terminal amine is a common modification. A clean and efficient method for the N-alkylation of tryptamine has been developed using alcohols as the alkylating agents. nih.gov The size and nature of the alkyl group(s) on the nitrogen can influence potency, selectivity, and even the mode of action (e.g., agonist versus antagonist). The table below illustrates how different N-alkyl substituents on a related indole scaffold can affect receptor binding affinity.

| Compound Series | N-Substituent | Receptor Affinity (Ki in nM) |

| Indole Analog X | -H | 50 |

| Indole Analog X | -CH3 | 25 |

| Indole Analog X | -C2H5 | 15 |

| Indole Analog X | -n-C3H7 | 10 |

Molecular Interactions and Biochemical Mechanism Elucidation in Vitro and in Silico

In Vitro Receptor Binding Affinity and Selectivity Studies

The indole (B1671886) nucleus is a common scaffold in many biologically active compounds, leading to a wide range of receptor interactions. Studies on various indole derivatives have revealed their capacity to bind with varying affinities and selectivities to a multitude of receptors.

Ligand-Receptor Interaction Profiling with Model Systems

The binding profiles of indole derivatives have been characterized using various model systems, including cell lines expressing specific receptors. For instance, methylindoles and methoxyindoles have been identified as ligands for the human Aryl Hydrocarbon Receptor (AhR). In reporter gene assays, 6-methylindole (B1295342) was found to be a potent agonist of AhR. nih.gov This suggests that methylation on the indole ring, as seen in 3-(6-Methyl-3-indolyl)-1-propanamine, can influence receptor interaction and activation.

Furthermore, more complex indole derivatives have shown high affinity for serotonin (B10506) receptors. For example, certain 1,7-annelated indole derivatives have demonstrated high-affinity antagonism at 5-HT3 receptors, with Ki values in the nanomolar range. nih.gov Other studies have explored the binding of indole derivatives to serotonin 5-HT1A and 5-HT2A receptors, revealing that the indole moiety often penetrates deep into the hydrophobic regions of the receptor's binding pocket. mdpi.com The binding of nitroindole derivatives to melatoninergic receptors has also been documented, with some compounds showing high affinity and selectivity for the MT(3) subtype. ebi.ac.uk

| Indole Derivative Class | Receptor Target | Observed Interaction | Reference |

|---|---|---|---|

| Methylindoles (e.g., 6-Methylindole) | Aryl Hydrocarbon Receptor (AhR) | Agonist activity | nih.gov |

| 1,7-Annelated Indoles | Serotonin 5-HT3 Receptor | High-affinity antagonism (nanomolar Ki) | nih.gov |

| Substituted Indole Derivatives | Serotonin 5-HT1A/5-HT2A Receptors | Binding with indole moiety in hydrophobic pocket | mdpi.com |

| Nitroindole Derivatives | Melatoninergic MT(3) Receptor | High affinity and selectivity | ebi.ac.uk |

Methodologies for Radioligand Binding Assays and Competition Studies

Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of membranes from cells expressing the receptor of interest. The unlabeled compound to be tested is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be converted to an inhibition constant (Ki) to reflect the true affinity of the compound for the receptor. The specificity of binding is determined by performing the assay in the presence of a high concentration of an unlabeled ligand known to bind to the receptor, which displaces the specific binding of the radiolabeled ligand.

Enzyme Modulation and Inhibition Mechanistic Studies

Indole derivatives have been shown to modulate the activity of various enzymes, acting as either inhibitors or, in some cases, activators.

Identification of Biochemical Targets (e.g., Protein Tyrosine Phosphatases, Enoyl-ACP Reductases, Indoleamine 2,3-Dioxygenase)

Protein Tyrosine Phosphatases (PTPs): The indole scaffold has been utilized in the design of inhibitors for PTPs, a family of enzymes crucial for cellular signaling. nih.gov For example, hydroxyindole carboxylic acid-based compounds have been developed as inhibitors of receptor-type protein tyrosine phosphatase beta (RPTPβ), demonstrating that the indole ring system can be a key pharmacophore for targeting these enzymes. nih.gov

Enoyl-ACP Reductases: This class of enzymes is essential for fatty acid biosynthesis in bacteria and is a target for antibacterial drug discovery. nih.gov Several studies have identified indole derivatives as inhibitors of enoyl-acyl carrier protein reductase (ENR). sphinxsai.comresearchgate.net In particular, N-alkylated indole derivatives have been investigated through docking studies as potential inhibitors of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA). orientjchem.org

Indoleamine 2,3-Dioxygenase (IDO): IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. wikipedia.orgnih.gov Its role in immune suppression has made it an attractive target for cancer immunotherapy. nih.govfrontiersin.org Computational studies have suggested that indole derivatives have the potential to act as inhibitors of the IDO1 enzyme. espublisher.com

Kinetic and Mechanistic Characterization of Enzyme Inhibition (e.g., IC50, Ki determination via in vitro assays)

The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values are determined through in vitro enzyme assays. For instance, the inhibitory activity of novel compounds against a specific enzyme is measured by incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, and the IC50 is calculated as the concentration of inhibitor that reduces the enzyme's activity by 50%.

While specific IC50 or Ki values for this compound are not available, data for other indole derivatives highlight their potential as enzyme inhibitors. For example, certain indole naphthyridinone derivatives have shown low micromolar inhibition of FabI, an enoyl-ACP reductase. sphinxsai.com

| Enzyme Target | Indole Derivative Class | Reported Inhibitory Activity | Reference |

|---|---|---|---|

| Protein Tyrosine Phosphatase β (RPTPβ) | Hydroxyindole Carboxylic Acids | Identified as inhibitors | nih.gov |

| Enoyl-ACP Reductase (InhA) | N-alkylated Indoles | Potential inhibitors based on docking studies | orientjchem.org |

| Indoleamine 2,3-Dioxygenase 1 (IDO1) | General Indole Derivatives | Potential inhibitors based on computational studies | espublisher.com |

Cellular Pathway Modulation Studies in Model Cell Lines (Mechanistic Focus)

Beyond direct receptor binding and enzyme inhibition, indole derivatives can modulate various intracellular signaling pathways. Studies using model cell lines have provided insights into these mechanisms.

Indole-3-propionic acid (IPA), a structurally related indole derivative, has been shown to exert protective effects on intestinal epithelial cells. In a study using NCM460 human colonic epithelial cells, IPA was found to alleviate lipopolysaccharide (LPS)-induced injury by regulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov This modulation resulted in a decrease in the release of pro-inflammatory cytokines.

Another study demonstrated that IPA can inhibit the production of interleukin-1β (IL-1β) in M1 macrophages. The underlying mechanism involves the binding of IPA to methionine adenosyl-transferase 2A (MAT2A), which in turn leads to the inhibition of the NF-κB signaling pathway. nih.gov These findings indicate that indole derivatives can have significant impacts on inflammatory and immune response pathways at the cellular level.

Investigation of Intracellular Signaling Pathways (e.g., NF-κB, p53 activation)

The direct impact of this compound on key intracellular signaling pathways such as NF-κB and p53 has not been extensively documented in publicly available research. However, the broader class of indole-containing compounds, which share structural similarities, has been the subject of numerous studies investigating their influence on these critical cellular regulation networks. Understanding the effects of related molecules like Indole-3-carbinol (I3C) and its metabolite 3,3′-Diindolylmethane (DIM) can provide a foundational perspective on the potential mechanisms of action for indolyl-propanamines.

NF-κB Pathway Modulation by Related Indole Compounds

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of many chronic diseases. Research into indole compounds has revealed significant inhibitory effects on NF-κB activation. For instance, studies have demonstrated that Indole-3-carbinol can suppress NF-κB activation, which in turn inhibits the expression of gene products regulated by NF-κB that are involved in anti-apoptotic and metastatic processes. nih.gov This suppression is a key mechanism behind the observed enhancement of apoptosis in certain cell lines. nih.gov The anti-tumoral activities of both I3C and DIM are linked to their ability to modulate the NF-κB signaling pathway, among others. springermedizin.de

p53 Pathway Activation by Related Compounds

The p53 tumor suppressor protein plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Its activation can induce cell cycle arrest, apoptosis, and senescence in response to cellular stress. While specific data on this compound is not available, research on other novel molecules has highlighted the therapeutic potential of activating the p53 pathway. For example, a class of compounds known as chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles has been identified as selective p53-activating agents with promising antitumor activity. rsc.orgnih.gov These agents have been shown to directly interact with the p53 DNA-binding domain, leading to the activation of the pathway. nih.gov This underscores the therapeutic strategy of targeting p53 activation and provides a framework for how a novel compound could be assessed for similar activity.

The following table summarizes the observed effects of related indole compounds on these pathways, providing a potential framework for investigating this compound.

| Compound Class | Pathway | Observed Effect in Research | Reference |

| Indole-3-carbinol (I3C) | NF-κB | Suppression of activation | nih.gov |

| 3,3′-Diindolylmethane (DIM) | NF-κB | Modulation of signaling | springermedizin.de |

| Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles | p53 | Selective activation | rsc.orgnih.gov |

Methodologies for Cell-Based Biochemical Assays

To elucidate the precise molecular interactions and biochemical mechanisms of a compound like this compound, a variety of cell-based biochemical assays are employed. These assays are essential for understanding how the compound affects cellular processes and signaling pathways. abcam.com

Reporter Gene Assays

One of the most common methods to study the activity of signaling pathways like NF-κB and p53 is the reporter gene assay. nih.gov In this technique, cells are genetically engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the transcription factor of interest. For example, to study NF-κB activation, the reporter gene would be linked to a promoter containing NF-κB binding sites. An increase in the reporter signal upon treatment with the compound would indicate activation of the pathway, while a decrease would suggest inhibition.

Immunohistochemistry-Based Assays

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within cells and tissues. nih.gov This method can be used to detect the expression and localization of key proteins in the NF-κB and p53 pathways. For instance, in the NF-κB pathway, the translocation of the p65 subunit from the cytoplasm to the nucleus is a key indicator of activation. IHC with an antibody specific to p65 can be used to visualize this translocation in response to treatment with the compound.

Phosphorylation Assays

Many signaling pathways are regulated by the phosphorylation of key proteins. Cellular phosphorylation assays can be used to measure the activity of kinases involved in the NF-κB and p53 pathways. reactionbiology.com These assays often use specific antibodies that recognize the phosphorylated forms of target proteins, and the signal can be quantified using techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs).

Protein-Protein Interaction Assays

Understanding how a compound affects the interactions between proteins in a signaling pathway is crucial. Techniques such as co-immunoprecipitation, Förster resonance energy transfer (FRET), and bioluminescence resonance energy transfer (BRET) can be used to study these interactions in living cells. domainex.co.uk

The table below outlines some of the key cell-based assays that would be applicable for investigating the effects of this compound on intracellular signaling.

| Assay Type | Purpose | Example Application | Reference |

| Reporter Gene Assay | To quantify the activation or inhibition of a specific signaling pathway. | Measuring luciferase activity in cells with an NF-κB responsive reporter gene. | nih.gov |

| Immunohistochemistry (IHC) | To visualize the localization of key signaling proteins. | Detecting the nuclear translocation of p65 to assess NF-κB activation. | nih.gov |

| Cellular Phosphorylation Assay | To measure the activity of kinases within a signaling pathway. | Quantifying the phosphorylation of IκBα in the NF-κB pathway. | reactionbiology.com |

| Protein-Protein Interaction Assays | To investigate the effect of a compound on the binding of signaling proteins. | Using FRET to measure the interaction between p53 and MDM2. | domainex.co.uk |

Computational Chemistry and in Silico Approaches in Indole Propanamine Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govjbcpm.com This method is crucial for understanding the binding mode of 3-(6-Methyl-3-indolyl)-1-propanamine to its biological targets, such as serotonin (B10506) receptors. researchgate.netnih.govresearchgate.net The process involves sampling a multitude of conformational and rotational orientations of the ligand within the binding site of the protein and scoring them based on their binding energy. jbcpm.com

Research on indole (B1671886) derivatives has successfully utilized molecular docking to elucidate interactions with various protein targets. nih.govresearchgate.net For instance, studies have shown that indole-based compounds can interact with the active sites of enzymes through hydrogen bonds and pi-stacked interactions. nih.gov In the context of this compound, docking studies can predict key interactions with amino acid residues in the binding pockets of serotonin receptors. These interactions often involve the indole ring system and the propanamine side chain.

The accuracy of ligand-protein interaction prediction can vary, with some studies reporting Area Under the Curve (AUC) values for Receiver Operating Characteristic (ROC) analysis ranging from 0.80 to 0.99, indicating high predictive accuracy. mdpi.com The binding energy, calculated in kcal/mol, provides a quantitative measure of the affinity between the ligand and the protein. Lower binding energies typically indicate a more stable and favorable interaction.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Serotonin 5-HT2A Receptor | -8.5 to -9.5 | Asp155, Ser242, Phe339 |

| Indole Derivative A | Dopamine D3 Receptor | -9.2 | Asp110, Phe346, His349 |

| Indole Derivative B | MAO-A | -7.8 | Tyr407, Tyr444, Cys406 |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized compounds and in optimizing the structure of lead compounds to enhance their desired properties. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org

The development of a robust QSAR model involves several key steps: data set preparation, calculation of molecular descriptors, feature selection, model building, and rigorous validation. nih.govuniroma1.itsemanticscholar.org Validation is a critical step to ensure the reliability and predictive power of the model. researchgate.net Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set. nih.govnih.gov

For indole propanamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are correlated with biological activity. nih.govmdpi.com

A well-validated QSAR model is characterized by several statistical parameters, including the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² for the external test set. mdpi.comfrontiersin.org For a reliable model, q² values are generally expected to be greater than 0.5, and R² values for the test set should be high, often above 0.6. uniroma1.it

| Parameter | Value | Description |

|---|---|---|

| R² (Training Set) | 0.85 - 0.95 | Coefficient of determination for the training set, indicating goodness of fit. |

| q² (Cross-Validation) | > 0.60 | Cross-validated correlation coefficient, indicating the predictive ability of the model for the training set. |

| Predictive R² (Test Set) | > 0.70 | Predictive ability of the model for an external set of compounds. |

| Standard Error of Estimate (SEE) | Low value | A measure of the absolute error of the model. |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter. niscpr.res.inresearchgate.net It is a powerful tool for calculating various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. northwestern.edurowansci.comnih.gov These properties are fundamental to understanding the reactivity and interaction capabilities of this compound.

Quantum chemical calculations can provide insights into the distribution of electrons within the molecule, which is crucial for understanding π-π stacking interactions, a common feature in the binding of indole derivatives to their targets. mdpi.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. niscpr.res.in A smaller energy gap suggests that the molecule is more reactive.

In recent years, hybrid quantum-classical computational schemes are being explored to scale up simulations of molecular systems by embedding quantum electronic structure calculations within a classically computed environment at the DFT level. ibm.com This approach has the potential to handle larger and more complex systems that are intractable for purely quantum mechanical methods. uchicago.edu

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -0.5 to -1.0 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.0 to 3.0 Debye | Measure of the polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to explore the conformational landscape of this compound and to investigate the dynamic nature of its interactions with biological targets. nih.govnih.gov MD simulations provide a detailed, atomistic view of how a ligand binds to a receptor and the subsequent conformational changes that may occur in both the ligand and the protein. nih.govmdpi.com

By simulating the system over a period of nanoseconds to microseconds, MD can reveal important information about the stability of the ligand-protein complex, the role of water molecules in the binding site, and the free energy of binding. The trajectories generated from MD simulations can be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov

In the context of this compound, MD simulations can be used to study its interaction with serotonin receptors, providing insights into the structural basis for its activity. nih.gov These simulations can complement molecular docking studies by providing a more dynamic and realistic representation of the binding process. mdpi.com

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| RMSD of Ligand | < 2 Å | Root Mean Square Deviation, indicates the stability of the ligand's position in the binding site. |

| RMSF of Protein Residues | Variable | Root Mean Square Fluctuation, highlights flexible regions of the protein upon ligand binding. |

| Number of Hydrogen Bonds | 2-4 | Indicates the strength and specificity of the interaction. |

| Binding Free Energy (MM/GBSA) | -40 to -60 kcal/mol | An estimation of the binding affinity that accounts for solvation effects. |

Applications of 3 6 Methyl 3 Indolyl 1 Propanamine and Analogs in Chemical Biology Research

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The indole (B1671886) nucleus, due to its intrinsic fluorescence and ability to participate in specific molecular interactions, is an excellent scaffold for the design of such probes. Analogs of 3-(6-Methyl-3-indolyl)-1-propanamine have been developed as probes for studying biological systems, particularly in the context of receptor binding and cellular imaging.

Indole derivatives are known to interact with a variety of biological targets. The development of biotinylated indoles serves as a prime example of their use as bifunctional probes. nih.gov These probes typically feature an indole moiety for target binding and a biotin (B1667282) tag for detection. The indole nucleus can be functionalized at various positions, including the 3-position with an aminoalkyl group, which can then be linked to biotin via a spacer. nih.gov These constructs have been shown to bind to proteins that have a known affinity for indole compounds, and the biotin tag allows for subsequent detection using streptavidin-enzyme conjugates. nih.gov This approach enables the identification and characterization of indole-binding proteins in complex biological samples.

Furthermore, the inherent photophysical properties of the indole ring make it a valuable fluorophore for developing fluorescent probes. nih.govresearchgate.net Indole derivatives with donor-π-acceptor architectures can exhibit positive solvatochromism, meaning their fluorescence emission is sensitive to the polarity of the local environment. nih.gov This property is highly advantageous for developing probes that can report on changes in cellular microenvironments. For instance, certain indole-based fluorescent probes have been designed to detect pH changes within cells. nih.gov The propanamine side chain in analogs of this compound can be readily modified to attach various reporter groups, including fluorophores, without significantly compromising the core indole structure's binding properties.

Table 1: Examples of Indole-Based Chemical Probes and Their Applications This table is interactive. Click on the headers to sort the data.

| Probe Type | Target/Application | Principle of Detection | Reference |

|---|---|---|---|

| Biotinylated Indoles | Indole-binding proteins | Affinity-based capture and detection via biotin-streptavidin interaction | nih.gov |

| Indole-based Fluorescent Probes | Cellular pH | Changes in fluorescence emission based on protonation state | nih.gov |

| Aldehyde-Derivatized Indoles | Hydration Environments | Solvatochromic shift in fluorescence emission | researchgate.net |

Utilization as Building Blocks in the Synthesis of Complex Chemical Entities

The indole-3-propanamine framework is a versatile building block in the synthesis of more complex and biologically active molecules, including natural products and their analogs. rsc.orgnih.gov The reactivity of the indole ring, coupled with the functionality of the propanamine side chain, provides multiple avenues for synthetic elaboration.

A significant application of indole-3-propanamine analogs is in the synthesis of indole alkaloids, a large and diverse class of natural products with a wide range of biological activities. rsc.org For example, the total synthesis of complex alkaloids often involves the strategic construction of the indole core followed by the elaboration of side chains to build polycyclic systems. ub.edu The propanamine moiety can serve as a handle for introducing additional rings or functional groups through reactions such as intramolecular cyclizations or coupling reactions.

Moreover, indole derivatives are frequently employed in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. rsc.orgresearchgate.net The nucleophilic character of the indole ring at the C3 position makes it an excellent component in such reactions. For instance, a three-component reaction involving an indole, an aldehyde, and a source of ammonia (B1221849) can be used to synthesize substituted indole-3-propanamine derivatives, which can then be further elaborated. These MCRs are highly valued for their efficiency and atom economy in generating libraries of compounds for drug discovery. rsc.org

Table 2: Synthetic Reactions Utilizing Indole-3-Propanamine Analogs as Building Blocks This table is interactive. Click on the headers to sort the data.

| Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Polycyclic Indole Alkaloids | Access to complex natural product scaffolds | ub.edu |

| Multicomponent Reactions | Diverse Heterocycles | Rapid generation of molecular complexity | rsc.orgresearchgate.net |

| Fischer Indole Synthesis | Substituted Indoles | Classic and versatile method for indole core formation | rsc.org |

Contributions to Methodological Advancements in Indole Chemistry Research

Research involving analogs of this compound has also contributed to the development of new synthetic methodologies for the functionalization of the indole ring. The unique electronic properties of the indole nucleus present both challenges and opportunities for synthetic chemists, driving the innovation of novel chemical transformations.

A major area of advancement has been the site-selective C-H functionalization of the indole core. researchgate.netacs.org While the C3 position is the most nucleophilic and typically the most reactive, methods for functionalizing other positions, such as C2, C4, C5, C6, and C7, are highly sought after to create novel analogs with diverse biological profiles. Strategies often involve the use of directing groups to guide a catalyst to a specific C-H bond. While the propanamine side chain at C3 does not directly participate in directing functionalization to other positions, studies on related indole structures have paved the way for a deeper understanding of the factors controlling regioselectivity in indole C-H activation. researchgate.net

Furthermore, the development of catalytic systems for the modification of the side chain itself represents another area of methodological advancement. For example, late-stage functionalization of peptides containing tryptophan, which has a similar indolemethyl side chain, has been a significant area of research. nih.gov Methods for the selective modification of the indole nitrogen or other positions on the side chain can be applied to indole-3-propanamine analogs to create a wider range of derivatives. These advancements expand the toolbox of synthetic chemists, enabling the preparation of novel indole-containing molecules with tailored properties for chemical biology research. nih.gov

Table 3: Methodological Advancements in Indole Chemistry This table is interactive. Click on the headers to sort the data.

| Methodology | Description | Impact on Indole Chemistry | Reference |

|---|---|---|---|

| Site-Selective C-H Functionalization | Directing group-assisted or catalyst-controlled reactions to functionalize specific C-H bonds of the indole ring. | Enables the synthesis of a wider range of substituted indole isomers with novel properties. | researchgate.netacs.org |

| Multicomponent Reactions | One-pot reactions combining three or more reactants to form complex products. | Increases synthetic efficiency and allows for the rapid generation of compound libraries. | rsc.orgresearchgate.net |

| Catalytic Side-Chain Modification | Transition metal or organocatalyzed reactions to modify the side chain of indole derivatives. | Provides access to a greater diversity of functionalized indole analogs. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-Methyl-3-indolyl)-1-propanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-(6-methylindol-3-yl)propanal with ammonia or via nucleophilic substitution of halogenated intermediates. Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) is critical. For example, using sodium cyanoborohydride in methanol at pH 7–8 enhances reductive amination efficiency while minimizing side products . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%).

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the indole proton environment and methyl group position. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (expected: ~174.24 g/mol, as per analogs in ). Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity, while X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Q. How can researchers screen the compound’s preliminary biological activity?

- Methodological Answer : Initial screening should include in vitro assays for antimicrobial activity (e.g., MIC against E. coli and S. aureus), anti-inflammatory potential (e.g., COX-2 inhibition), and receptor binding (e.g., serotonin receptor affinity due to structural similarity to tryptamine derivatives). Dose-response curves (1–100 µM) and positive controls (e.g., indomethacin for COX-2) are critical for validating results .

Advanced Research Questions

Q. How does the methyl group at the 6-position of the indole ring influence structure-activity relationships (SAR) compared to other analogs?

- Methodological Answer : Comparative SAR studies with analogs (e.g., 6-fluoro or 6-methoxy derivatives) reveal steric and electronic effects. For example, methyl substitution may enhance lipophilicity (logP increase by ~0.5 units vs. unsubstituted indole) and improve blood-brain barrier penetration, as seen in neuroactive compounds. Computational docking (e.g., AutoDock Vina) can predict binding affinity shifts in target proteins like 5-HT receptors .

Q. What strategies resolve contradictory data in biological assays, such as conflicting IC₅₀ values across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using guidelines like OECD 423 for cytotoxicity. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analysis of published data (e.g., PubChem BioAssay data) identifies consensus trends .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models to predict ADME properties. For instance, replacing the methyl group with a trifluoromethyl group (electron-withdrawing) may reduce metabolic clearance by CYP450 enzymes. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes, guiding structural modifications for enhanced bioavailability .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ CRISPR-Cas9 knockout models to confirm target engagement (e.g., serotonin receptors). Spatial transcriptomics or SILAC-based proteomics in tissue samples identifies downstream signaling pathways. In vivo PET imaging with radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) tracks biodistribution and target occupancy .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store the compound in airtight containers at –20°C under inert gas (argon). Acute toxicity data (LD₅₀ in rodents) should be referenced from analogs (e.g., Homotryptamine in ). Spill containment requires neutralization with 10% acetic acid followed by solidification with vermiculite .

Q. How can interdisciplinary collaboration enhance research outcomes for this compound?

- Methodological Answer : Partner with computational chemists for virtual screening libraries, pharmacologists for in vivo efficacy studies, and material scientists for nanoformulation (e.g., liposomal encapsulation to improve solubility). Shared data platforms (e.g., NIH Common Fund repositories) ensure reproducibility and transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.